N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-22-14-5-2-12(3-6-14)11-18-24(20,21)15-7-8-16-13(10-15)4-9-17(19)23-16/h2-10,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUPOHLGKVMVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with 2-oxo-2H-chromene-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of 2-hydroxychromene derivatives.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The presence of the sulfonamide group is crucial for its antibacterial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-sulfonamide | Chromene derivative | Antimicrobial, anticancer |
| 6-bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-sulfonamide | Chromene derivative | Antimicrobial |
| 7-Ethyl-N-benzyl-2H-chromene-3-sulfonamide | Chromene derivative | Antibacterial |
Anticancer Properties
This compound has been investigated for its antiproliferative effects on various cancer cell lines, including lung, breast, and colon cancer cells. Studies suggest that it induces apoptosis—a programmed cell death mechanism—thereby inhibiting tumor growth.
Mechanism of Action :
The compound's anticancer activity may involve interactions with critical cellular pathways that regulate cell proliferation and survival. Ongoing research aims to elucidate these mechanisms further.
Potential Therapeutic Applications
The ongoing exploration of this compound's biological activities may lead to novel applications in drug development across various medical fields:
- Antibacterial Agents : Due to its potent antimicrobial properties.
- Anticancer Drugs : As a candidate for targeted cancer therapies.
- Other Pharmacological Uses : Potential applications in treating conditions such as inflammation and infections due to its broad-spectrum activity.
Case Studies and Research Findings
Recent studies have highlighted the promising nature of this compound in preclinical models:
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Structural and Substituent Variations
Key Observations:
- Substituent Effects on Melting Points: The 4-methylthiazol-2-yl hydrazono group in 11a contributes to a high melting point (257–259°C), likely due to enhanced hydrogen bonding and aromatic stacking . In contrast, aliphatic or bulky substituents (e.g., naphthalen-1-ylmethylthio in 13) may lower melting points by disrupting crystallinity .
- Synthesis Flexibility: The sulfonamide group allows diverse functionalization. For example, the 4-methoxybenzyl group is introduced under mild conditions (RT in DCM), while thiazole derivatives require refluxing ethanol .
- Biological Activity: Sulfonamides with electron-withdrawing groups (e.g., acetyl in 6 ) or heterocyclic moieties (e.g., thiazole in 11a ) exhibit enhanced anti-proliferative activity, suggesting the 4-methoxybenzyl derivative may share similar mechanisms .
Physicochemical and Functional Comparisons
- Hydrogen Bonding and Solubility: The sulfonamide group acts as a hydrogen bond donor/acceptor, influencing solubility and crystal packing. The 4-methoxybenzyl group’s methoxy oxygen may engage in weak hydrogen bonds, improving aqueous solubility compared to purely hydrophobic substituents (e.g., naphthalene in 13) .
- Bromo or chloro substituents (e.g., in 923233-39-0) introduce electron-withdrawing effects, which may shift absorption spectra or redox properties .
Biological Activity
N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound belonging to the chromene derivatives, which have garnered significant attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique structural framework characterized by:
- Chromene Backbone : A bicyclic structure that contributes to its biological activity.
- Sulfonamide Group : Enhances therapeutic potential.
- Methoxybenzyl Moiety : Increases lipophilicity and membrane permeability.
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 345.4 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including lung, breast, and colon cancers. The proposed mechanisms of action include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It effectively reduces the growth rate of tumor cells.
A study demonstrated that the compound showed IC values in the micromolar range against several cancer cell lines, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displays activity against a range of pathogens, suggesting its potential application in treating infections caused by resistant strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The primary target for this compound is the Cyclooxygenase-2 (COX-2) enzyme. The interaction with COX-2 involves:
- Hydrogen Bonding : Forms bonds with key residues such as Arg120 and Tyr355.
- Hydrophobic Interactions : Engages with residues like Val349 and Leu352.
This inhibition affects the arachidonic acid pathway, leading to decreased production of pro-inflammatory prostaglandins .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-sulfonamide | Chromene derivative | Antimicrobial, anticancer |
| 6-bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-sulfonamide | Chromene derivative | Antimicrobial |
| 7-Ethyl-N-benzyl-2H-chromene-3-sulfonamide | Chromene derivative | Antibacterial |
These comparisons highlight how variations in substitution patterns can lead to differences in biological efficacy and selectivity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromene Core : Using appropriate precursors to construct the chromene backbone.
- Introduction of the Sulfonamide Group : Employing sulfonation reactions to attach the sulfonamide moiety.
- Methoxybenzyl Substitution : Utilizing alkylation methods to introduce the methoxybenzyl group.
These synthetic pathways allow for modifications that can enhance biological efficacy and facilitate further pharmacological exploration .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Anticancer Study : A study evaluated its effects on various carcinoma cell lines using MTT assays, demonstrating dose-dependent cytotoxicity .
- Cell Lines Tested : PC3 (prostate cancer), DU145 (prostate cancer).
- IC Values : Indicated significant anti-proliferative effects on cancer cells.
- Antimicrobial Evaluation : Research indicated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
What are the key synthetic pathways for N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with sulfonation of the chromene core followed by coupling with the 4-methoxybenzylamine moiety. Key steps include:
- Sulfonation: Reacting 2-oxo-2H-chromene-6-sulfonyl chloride with 4-methoxybenzylamine under basic conditions (e.g., triethylamine in dry THF) .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
- Optimization: Adjusting reaction temperature (e.g., 0–5°C for exothermic steps), solvent polarity, and catalyst choice (e.g., DMAP for acylations) to improve yield and purity .
How can the crystal structure of this compound be determined using X-ray crystallography?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Steps include:
- Crystallization: Slow evaporation of a saturated solution in DCM/methanol.
- Data Collection: Using a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement: Programs like SHELXL refine atomic positions, thermal parameters, and hydrogen bonding networks. SHELXL’s robust algorithms handle high-resolution data and twinning .
What in vitro assays are appropriate for evaluating its biological activity, such as anti-inflammatory effects?
Level: Basic
Methodological Answer:
- Receptor Binding Assays: Screen against formyl peptide receptors (FPRs) using competitive binding assays with fluorescently labeled ligands .
- Cytokine Inhibition: Measure IL-6 or TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Dose-Response Curves: Use GraphPad Prism to calculate IC₅₀ values, ensuring replicates (n ≥ 3) to assess reproducibility .
How do structural modifications (e.g., varying substituents) affect its efficacy and selectivity?
Level: Advanced
Methodological Answer:
- Substituent Analysis: Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to study lipophilicity and receptor affinity. For example, fluorinated analogs in related sulfonamides show enhanced antimicrobial activity due to improved target binding .
- SAR Studies: Synthesize derivatives with modified benzyl or chromene moieties and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to correlate structural changes with binding energy .
What strategies resolve contradictions in biological activity data across studies?
Level: Advanced
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, endotoxin levels) from conflicting studies. For instance, FPR1 vs. FPR2 selectivity may vary due to receptor expression levels .
- Orthogonal Validation: Confirm activity using both cell-based (e.g., NF-κB luciferase reporter) and biochemical (e.g., kinase inhibition) assays .
- Statistical Rigor: Apply ANOVA with post-hoc tests to identify outliers and ensure data normality .
How can computational methods like molecular docking elucidate its interactions with biological targets?
Level: Advanced
Methodological Answer:
- Target Preparation: Retrieve FPR1 structure (PDB: 6W2) and optimize protonation states using PROPKA .
- Docking Workflow: Use AutoDock Vina with a 20 Å grid box centered on the binding site. Validate the protocol with co-crystallized ligands (RMSD < 2.0 Å) .
- Analysis: Identify key interactions (e.g., hydrogen bonds with Ser123, hydrophobic contacts with Phe125) and calculate binding free energy (ΔG) .
What analytical techniques confirm purity and identity during synthesis?
Level: Basic
Methodological Answer:
- HPLC: Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological testing .
- Mass Spectrometry: ESI-MS in positive ion mode to confirm [M+H]⁺ (e.g., m/z 388.1 for C₁₇H₁₅NO₅S) .
- NMR: ¹H/¹³C NMR in DMSO-d₆ to verify sulfonamide NH (~10.5 ppm) and methoxy protons (~3.8 ppm) .
How to design structure-activity relationship (SAR) studies for this compound?
Level: Advanced
Methodological Answer:
- Core Modifications: Synthesize analogs with substitutions on the chromene (e.g., 7-methyl) or benzyl (e.g., 4-fluoro) groups.
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical features (e.g., sulfonamide oxygen as hydrogen bond acceptor) .
- Data Integration: Combine IC₅₀ values, logP, and docking scores in a QSAR model (e.g., partial least squares regression) to predict activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
